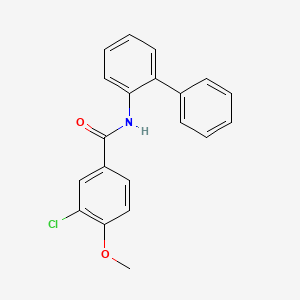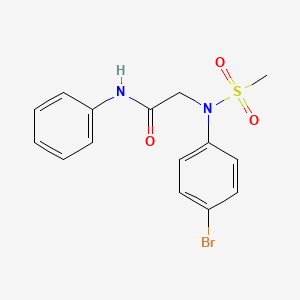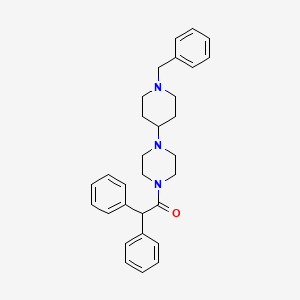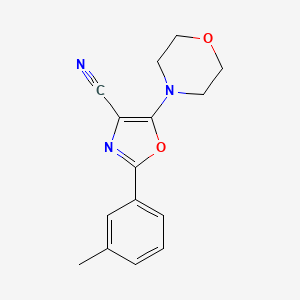
N-2-biphenylyl-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-3-chloro-4-methoxybenzamide, also known as BPCM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPCM belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-2-biphenylyl-3-chloro-4-methoxybenzamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer proliferation and inflammation. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to exhibit anti-angiogenic properties. It has been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. This compound has also been found to exhibit anti-metastatic properties. It has been shown to inhibit the migration and invasion of cancer cells, which are responsible for the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the major advantages of N-2-biphenylyl-3-chloro-4-methoxybenzamide is its potential therapeutic properties. Its ability to inhibit the growth of cancer cells and inflammation makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water. This can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to develop drugs based on this compound.
将来の方向性
There are several future directions for research on N-2-biphenylyl-3-chloro-4-methoxybenzamide. One of the areas of research is the development of new drugs based on this compound. By understanding the mechanism of action of this compound, it may be possible to develop drugs that can target specific signaling pathways and enzymes involved in cancer proliferation and inflammation. Another area of research is the optimization of the synthesis method of this compound. By improving the synthesis method, it may be possible to increase the yield and purity of the final product. Finally, the investigation of the pharmacokinetics and toxicity of this compound is necessary to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its ability to inhibit the growth of cancer cells and inflammation makes it a promising candidate for the development of new drugs. However, further research is necessary to fully understand the mechanism of action of this compound and its potential applications in drug development.
合成法
The synthesis of N-2-biphenylyl-3-chloro-4-methoxybenzamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminobiphenyl to form this compound. The purity of the final product can be improved through recrystallization.
科学的研究の応用
N-2-biphenylyl-3-chloro-4-methoxybenzamide has been found to exhibit potential therapeutic properties in various scientific research studies. Its ability to inhibit the growth of cancer cells has been extensively studied. This compound has been found to inhibit the proliferation of human lung cancer cells, breast cancer cells, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells. Apart from its anti-cancer properties, this compound has also been found to exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body.
特性
IUPAC Name |
3-chloro-4-methoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-24-19-12-11-15(13-17(19)21)20(23)22-18-10-6-5-9-16(18)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUZLJDQERFAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)

![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)

